Lipophilic Efficiency (LipE) Superiority in TRPM8 Antagonism
The 2-(benzyloxy)benzamide core scaffold, as part of a novel series, demonstrates significantly improved lipophilic efficiency (LipE) compared to a structurally distinct lead series (AMTB-derived) in functional TRPM8 antagonism assays [1]. LipE is a critical parameter in drug discovery, balancing potency with lipophilicity to predict drug-likeness and reduce attrition.
| Evidence Dimension | Lipophilic Efficiency (LipE) and Ligand Efficiency (LE) |
|---|---|
| Target Compound Data | Representative compound 16 (pIC50 = 6.8; cLogP = 3.0; LipE = 3.8; LE = 0.26) |
| Comparator Or Baseline | Original lead series (AMTB analogs, e.g., compound 40/41; pIC50 = 6.9; cLogP = 4.5; LipE = 2.4; LE = 0.17) |
| Quantified Difference | LipE improved by +1.4 units (ΔLipE = +1.4); LE improved by +0.09 units (ΔLE = +0.09) |
| Conditions | Functional calcium flux assay in HEK293 cells expressing human TRPM8, stimulated with icilin. |
Why This Matters
Superior LipE and LE indicate a higher probability of achieving favorable in vivo pharmacokinetic properties and a lower risk of toxicity due to reduced overall lipophilicity, making this core a strategically valuable starting point for lead optimization programs.
- [1] Blaszczyk, R., et al. (2013). Serendipity in drug-discovery: A new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6123-6126. View Source
